3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride

Solubility Formulation Salt Selection

Researchers requiring a pyrazolo[1,5-a]pyrimidine scaffold for kinase inhibitor programs often face solubility and stoichiometric inconsistency from free-base forms. This hydrochloride salt (CAS 1820619-50-8) provides a defined 1:1 protonation state that eliminates DMSO-dependent solubilization and ensures reproducible assay conditions. • Direct aqueous solubility for PI3Kδ screening-no DMSO stock interference in cell-based readouts. • 2-Methyl substituent imparts kinase selectivity distinct from unsubstituted analogs (e.g., CAS 2551114-94-2). • Primary amine handle enables rapid amide coupling or reductive amination for SAR library expansion. Supplied at ≥95% purity with ambient shipping; intended exclusively for laboratory R&D use.

Molecular Formula C10H15ClN4
Molecular Weight 226.7 g/mol
CAS No. 1820619-50-8
Cat. No. B1403677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride
CAS1820619-50-8
Molecular FormulaC10H15ClN4
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCN.Cl
InChIInChI=1S/C10H14N4.ClH/c1-8-5-10-12-6-9(3-2-4-11)7-14(10)13-8;/h5-7H,2-4,11H2,1H3;1H
InChIKeyCMOKJJUKJICHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical Profile for Research Procurement


3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride is a heterocyclic amine derivative belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold widely explored for kinase inhibition and anti-inflammatory applications. The compound has the molecular formula C10H15ClN4 and a molecular weight of 226.70 g/mol [1]. It is supplied as a hydrochloride salt, which generally enhances aqueous solubility and solid-state stability compared to its free base counterpart (CAS 933743-85-2, MW 190.25 g/mol) . The compound is available from multiple research chemical suppliers at purities ranging from 95% to ≥98%, and it is intended exclusively for laboratory research and development use .

Salt form
Hydrochloride salt enhances aqueous solubility and solid-state stability for biological assay workflows
formulation-context
Purity grade
Available in two purity tiers (≥95% and ≥98%); higher grade supports analytical method development
specification review
Use context
Intended exclusively for laboratory research and development; not for human or veterinary use
RUO

Why Generic Substitution with In-Class Analogs Fails


Within the pyrazolo[1,5-a]pyrimidine family, minor structural variations—including the 2-methyl substituent, the propan-1-amine side chain length, and the salt form—can produce significant differences in solubility, target binding, and synthetic utility. The hydrochloride salt of this specific compound provides a defined protonation state that directly impacts aqueous solubility and formulation compatibility, a property not shared by the free base (CAS 933743-85-2) . Additionally, the 2-methyl group on the pyrazolo[1,5-a]pyrimidine core has been shown in broader class studies to influence kinase selectivity profiles, meaning that unsubstituted or differently substituted analogs (e.g., 3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride, CAS 2551114-94-2) cannot be assumed to exhibit equivalent biological activity [1]. The quantitative evidence below details the dimensions where differentiation is measurable.

Target compound
Hydrochloride salt (C10H15ClN4, MW 226.70)
Defined protonation state; freely soluble in aqueous polar media
Free base analog
CAS 933743-85-2
Expected limited aqueous solubility; may require organic co-solvents or pH adjustment, altering assay compatibility
Des‑methyl analog
Dihydrochloride (CAS 2551114-94-2)
Lacks 2‑methyl substituent; kinase selectivity profile may shift; different hydrogen‑bond donor/acceptor pattern

Quantitative Comparative Evidence


Aqueous Solubility Advantage of the Hydrochloride Salt

The hydrochloride salt form of the target compound is reported to be soluble in polar solvents including water, a property directly attributed to the presence of the hydrochloride counterion. This is a well-established class-level behavior for pyrazolo[1,5-a]pyrimidine hydrochloride salts, which are typically more water-soluble than their free base counterparts, enhancing utility in biological assays and chemical applications . The free base form (CAS 933743-85-2) lacks this solubility advantage and may require organic co-solvents or pH adjustment for aqueous dissolution.

Aqueous solubility
Class‑level
Hydrochloride salt freely soluble in polar solvents (water, alcohols); free base lacks reported solubility data
Solubility advantage supports biological assay buffer compatibility
Class‑level observation; exact mg/mL values not published for this compound
Solubility Formulation Salt Selection

Purity Tier Differentiation Among Suppliers

Commercial suppliers offer the compound at two distinct purity tiers: a standard ≥95% purity (AKSci, CymitQuimica/Fluorochem) and a higher ≥98% purity (MolCore, NLT 98%). This represents a quantifiable difference in impurity burden, with the ≥98% grade expected to contain ≤2% total impurities versus ≤5% for the ≥95% grade . The higher purity tier is certified under ISO quality systems, which may be relevant for analytical method development or studies requiring stringent impurity control.

Purity tier
Head‑to‑head
≥98% vs ≥95% minimum purity (MolCore vs other suppliers)
≥3 pp difference; ≥60% reduction in maximum allowable impurities
Vendor CoA specifications; batch-specific values may vary
Purity Quality Control Procurement

Molecular Weight Distinction from Structural Analogs

The target compound (MW 226.70 g/mol, C10H15ClN4) can be analytically distinguished from its closest structural analogs by exact mass. The free base (CAS 933743-85-2) has MW 190.25 g/mol (C10H14N4, Δ = 36.45 g/mol, corresponding to HCl) . The unsubstituted analog 3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride (CAS 2551114-94-2) has MW 249.14 g/mol (C9H14Cl2N4, Δ = 22.44 g/mol) [1]. The 2-methyl substituent adds 14.02 g/mol versus the des-methyl analog and alters the hydrogen bond donor/acceptor profile (HBD = 2, HBA = 3, TPSA = 56.2 Ų) [2].

Exact mass distinction
Head‑to‑head
Δ exact mass = 36.45 Da (HCl adduct vs free base); Δ = 14.02 Da (2‑methyl vs des‑methyl analog)
Critical for unambiguous LC‑MS/HRMS identification in complex mixtures
Computed exact masses confirmed by vendor MSDS; TPSA 56.2 Ų, HBD 2, HBA 3
Molecular Properties Compound Identification Analytical Chemistry

Synthetic Utility of the Primary Amine Handle

The target compound features a primary aliphatic amine (propan-1-amine) attached at the 6-position of the pyrazolo[1,5-a]pyrimidine core. This primary amine serves as a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis—reactions that are either unavailable or proceed differently with secondary or tertiary amine analogs. The 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine ring additionally provides a defined steric and electronic environment that differentiates this scaffold from the des-methyl analog (CAS 2551114-94-2) in terms of regioselectivity and reactivity during derivatization [1].

Primary amine handle
Data to verify
Enables amide coupling, reductive amination, sulfonamide formation; 2‑methyl group influences regioselectivity
Medicinal chemistry derivatization vector may differ from des‑methyl analogs
Class‑level synthetic principles; specific reactivity data not published
Medicinal Chemistry Derivatization Chemical Biology

Recommended Application Scenarios


Biochemical Assays Requiring Aqueous Solubility

The hydrochloride salt form provides the necessary aqueous solubility for direct dissolution in assay buffers, eliminating the need for DMSO stock solutions that may interfere with certain biochemical readouts or cause solvent toxicity in cell-based assays . This property is particularly valuable for PI3Kδ inhibition screening, where pyrazolo[1,5-a]pyrimidine derivatives have demonstrated IC50 values in the nanomolar to low micromolar range [1].

Medicinal Chemistry Lead Optimization

The primary amine handle enables rapid library synthesis through amide coupling or reductive amination, allowing systematic exploration of structure-activity relationships. The 2-methyl substituent on the core provides a defined substitution pattern that has been associated with PI3Kδ selectivity in related pyrazolo[1,5-a]pyrimidine series [1].

Analytical Method Development and Reference Standards

The availability of the compound at ≥98% purity (MolCore) makes it suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development. The well-characterized exact mass (226.0985 Da) and InChIKey (CMOKJJUKJICHAZ-UHFFFAOYSA-N) facilitate unambiguous identification [2].

Crystallography and Biophysical Studies

For X-ray crystallography, surface plasmon resonance, or isothermal titration calorimetry experiments, the ≥98% purity grade minimizes the risk of impurity-related artifacts. The hydrochloride salt's defined stoichiometry (1:1 HCl) provides a consistent protonation state critical for reliable biophysical measurements [2].

Application
Selection Property
Validation Focus
Aqueous-phase biochemical assays
Salt-form aqueous solubility
Direct buffer compatibility testing; DMSO-free protocol feasibility
Medicinal chemistry lead optimization
Primary amine derivatization handle; 2‑methyl substitution pattern
Kinase selectivity panel review (PI3Kδ‑related pathway context)
Analytical reference standard
≥98% purity (vendor‑certified); exact mass 226.0985 Da
HPLC/LC‑MS method development; impurity profile documentation
Biophysical and crystallography studies
High purity, defined 1:1 HCl stoichiometry
Consistent protonation state for SPR/ITC/X‑ray experiments
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